5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- is a heterocyclic compound characterized by its unique oxazolone structure. It has a molecular formula of C10H5ClF3NO2 and a molecular weight of approximately 263.60 g/mol. The compound features a trifluoromethyl group and a chlorophenyl substituent, which contribute to its distinctive chemical properties and potential biological activities. The compound is identified by the CAS number 122460-66-6 and is known for its stability and reactivity under various conditions .
The biological activity of 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- has been explored in various studies. It exhibits:
Several methods exist for synthesizing 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-:
5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- has several applications:
Studies on the interactions of 5(2H)-Oxazolone with biomolecules have revealed insights into its mechanism of action:
These interactions are crucial for understanding its therapeutic potential and guiding further research .
Several compounds share structural similarities with 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5(2H)-Oxazolone, 4-(phenyl)-2-(trifluoromethyl) | C10H7F3N | Lacks chlorine substituent |
| 5(2H)-Oxazolone, 4-(bromophenyl)-2-(trifluoromethyl) | C10H5BrF3NO | Contains bromine instead of chlorine |
| 5(2H)-Oxazolone, 4-(methylphenyl)-2-(trifluoromethyl) | C11H9F3N | Contains a methyl group instead of chlorine |
These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents. The presence of a chlorophenyl group in 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- contributes to its unique properties compared to others on this list .